![molecular formula C9H10FNO B048874 Ethanone,1-[4-fluoro-2-(methylamino)phenyl]-(9ci) CAS No. 124958-64-1](/img/structure/B48874.png)
Ethanone,1-[4-fluoro-2-(methylamino)phenyl]-(9ci)
概述
描述
1-[4-Fluoro-2-(methylamino)phenyl]ethanone is an organic compound with the molecular formula C9H10FNO and a molar mass of 167.18 g/mol . This compound is characterized by the presence of a fluoro group and a methylamino group attached to a phenyl ring, with an ethanone group as the functional group. It is commonly used in various chemical and pharmaceutical applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-Fluoro-2-(methylamino)phenyl]ethanone typically involves the following steps:
Nitration: The starting material, 4-fluoroacetophenone, undergoes nitration to introduce a nitro group at the ortho position relative to the fluoro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Methylation: The amino group is methylated using a methylating agent like methyl iodide in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of 1-[4-Fluoro-2-(methylamino)phenyl]ethanone follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
化学反应分析
Types of Reactions
1-[4-Fluoro-2-(methylamino)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The fluoro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 1-[4-Fluoro-2-(methylamino)phenyl]acetic acid.
Reduction: 1-[4-Fluoro-2-(methylamino)phenyl]ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-[4-Fluoro-2-(methylamino)phenyl]ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-[4-Fluoro-2-(methylamino)phenyl]ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoro group enhances the compound’s binding affinity to these targets, while the methylamino group modulates its activity. The compound can inhibit enzyme activity or block receptor signaling pathways, leading to various biological effects.
相似化合物的比较
Similar Compounds
1-[4-Chloro-2-(methylamino)phenyl]ethanone: Similar structure but with a chloro group instead of a fluoro group.
1-[4-Bromo-2-(methylamino)phenyl]ethanone: Similar structure but with a bromo group instead of a fluoro group.
1-[4-Methyl-2-(methylamino)phenyl]ethanone: Similar structure but with a methyl group instead of a fluoro group.
Uniqueness
1-[4-Fluoro-2-(methylamino)phenyl]ethanone is unique due to the presence of the fluoro group, which imparts distinct chemical and biological properties. The fluoro group enhances the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound in various applications.
属性
CAS 编号 |
124958-64-1 |
|---|---|
分子式 |
C9H10FNO |
分子量 |
167.18 g/mol |
IUPAC 名称 |
1-[4-fluoro-2-(methylamino)phenyl]ethanone |
InChI |
InChI=1S/C9H10FNO/c1-6(12)8-4-3-7(10)5-9(8)11-2/h3-5,11H,1-2H3 |
InChI 键 |
KMQUWNASNVJFPB-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C=C(C=C1)F)NC |
规范 SMILES |
CC(=O)C1=C(C=C(C=C1)F)NC |
同义词 |
Ethanone, 1-[4-fluoro-2-(methylamino)phenyl]- (9CI) |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
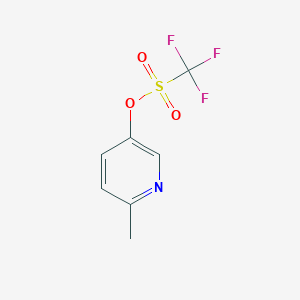
![tert-butyl N-[(E,2S,3R)-3-[tert-butyl(dimethyl)silyl]oxy-1-hydroxyoctadec-4-en-2-yl]carbamate](/img/structure/B48794.png)

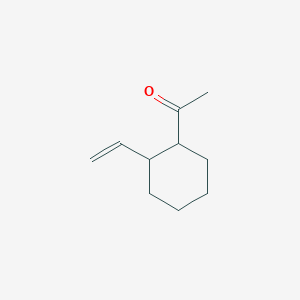
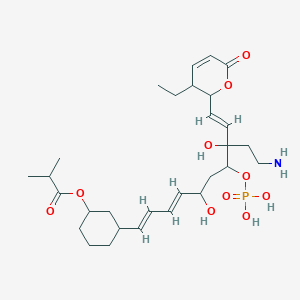
![(6R,7R)-Benzhydryl 7-((tert-butoxycarbonyl)amino)-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B48805.png)
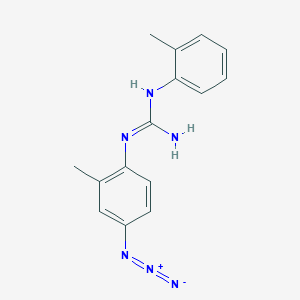
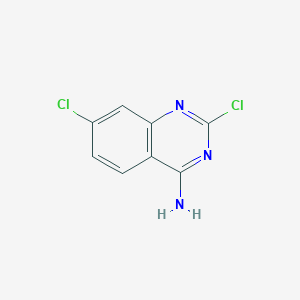
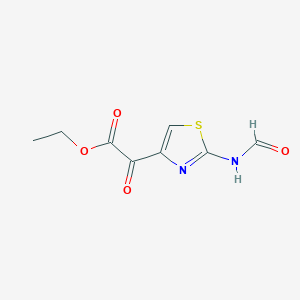
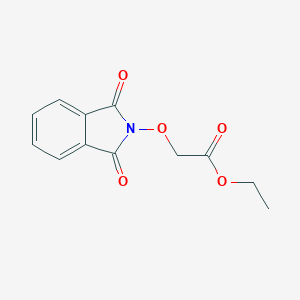
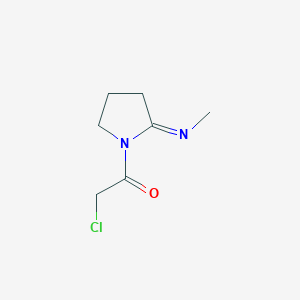
![1,1-Bis(2-hydroxyethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea](/img/structure/B48825.png)
![(1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol](/img/structure/B48826.png)

